molecular formula C23H17BrN2OS B2556120 3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 317853-88-6

3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2556120
CAS No.: 317853-88-6
M. Wt: 449.37
InChI Key: SKOBEZQTDQHMKP-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H17BrN2OS and its molecular weight is 449.37. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research on similar heterocyclic compounds, like benzothiazoles and thiazolyl benzamides, often focuses on synthetic methodologies and chemical transformations. These compounds are known for their varied biological activities, and studies typically explore efficient synthesis routes or novel chemical transformations that can enhance their properties or yield new derivatives with potential applications in medicinal chemistry, material science, and as intermediates in organic synthesis (M. Petrov & D. A. Androsov, 2013).

Biological Activities and Potential Applications

Compounds structurally related to "3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide" often exhibit a range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. These activities are of interest in the development of new therapeutic agents. For instance, benzothiazole derivatives have been identified for their potential in drug development due to their versatile pharmacological activities (M. Bhat & S. L. Belagali, 2020). Similarly, research on benzofused thiazole derivatives has highlighted their potential as antioxidant and anti-inflammatory agents, suggesting the importance of structural motifs present in compounds like "this compound" (Dattatraya G. Raut et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and investigating its mechanism of action. Additionally, research could be conducted to improve its synthesis and understand its safety profile .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may affect multiple pathways and their downstream effects.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2OS/c1-15-10-12-16(13-11-15)20-21(17-6-3-2-4-7-17)28-23(25-20)26-22(27)18-8-5-9-19(24)14-18/h2-14H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOBEZQTDQHMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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